molecular formula C23H20FN5O5 B2413055 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide CAS No. 951594-38-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

Cat. No.: B2413055
CAS No.: 951594-38-0
M. Wt: 465.441
InChI Key: JUHBJLRTMIYUAW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN5O5 and its molecular weight is 465.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Methodologies : While not directly related to the compound , studies on synthesis methods for similar compounds can provide insights. For instance, Qiu et al. (2009) discuss a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a compound that shares some structural similarities, emphasizing the importance of developing safe and practical synthesis routes for complex organic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Biological and Pharmacological Properties

  • Pyrrole-based Drug Discovery : The pyrrole moiety, a component of the compound , is a significant structural element in drug discovery. Li Petri et al. (2020) highlight the importance of pyrrole-based compounds in medicinal chemistry, noting their widespread use in anticancer, antimicrobial, and antiviral drugs. This underscores the potential biological relevance of compounds containing pyrrole structures, like 2-(1-benzyl-1H-pyrrol-2-yl)-N-(2-fluorophenyl)-2-oxoacetamide (Li Petri et al., 2020).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O5/c1-27-12-17-21(26-27)22(31)29(11-14-2-4-15(24)5-3-14)23(32)28(17)13-20(30)25-16-6-7-18-19(10-16)34-9-8-33-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBJLRTMIYUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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